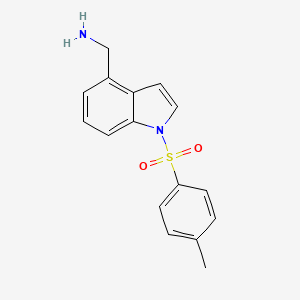
(1-Tosyl-1H-indol-4-YL)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, where specific functionalities are introduced to the core structure. For example, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and its derivatives has been achieved through polyphosphoric acid condensation routes, yielding high product purity and yield, characterized spectroscopically by techniques such as UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry (Shimoga et al., 2018). This suggests that similar methodologies could be applicable for the synthesis of (1-Tosyl-1H-indol-4-YL)methanamine, highlighting the importance of selecting appropriate starting materials and condensation strategies.
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves a combination of spectroscopic techniques and theoretical calculations. For instance, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy (1H, 13C), Elemental Analysis, and MS data (Younas et al., 2014). These techniques could similarly be employed for detailed molecular structure analysis of this compound, facilitating a deeper understanding of its structural features and potential reactivity.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
A series of schiff bases, including compounds structurally related to (1-Tosyl-1H-indol-4-YL)methanamine, were synthesized and screened for anticonvulsant activity. These compounds exhibited seizure protection in various models, indicating potential as anticonvulsant agents. Specifically, compound N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine showed remarkable protection, outperforming clinically used drugs in certain screens (Pandey & Srivastava, 2011).
Novel Synthetic Routes
Research has been conducted on developing new synthetic pathways for indol-2-yl-methanamine derivatives, with (1H-indol-4-yl)methanamine playing a crucial role in these processes. For example, novel synthesis methods were explored for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using various starting materials and conditions. These methods aimed to expand the availability of these compounds, potentially useful in various pharmacological and material science applications (Schlosser et al., 2015).
Enantioselective Reactions
The compound was used in enantioselective iso-Pictet-Spengler reactions with α-ketoamides, leading to the creation of complex indole-based structures. These reactions are important in medicinal chemistry for accessing relatively underexplored indole core structures, highlighting the compound's utility in synthesizing biologically active molecules (Schönherr & Leighton, 2012).
Cancer Research
In cancer research, a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized. Some of these compounds showed potent growth inhibitory action against various human cancer cell lines, and one particular compound significantly reduced prostate weight in animal models, indicating its potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).
Safety and Hazards
“(1-Tosyl-1H-indol-4-YL)methanamine” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives in general have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives in general have been shown to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Action Environment
Environmental factors can influence the action of indole derivatives in general .
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDRMDHBZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

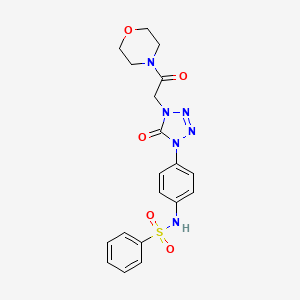
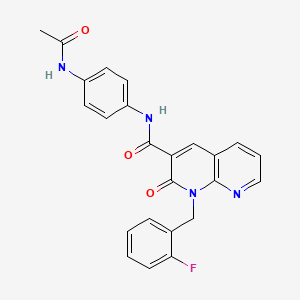
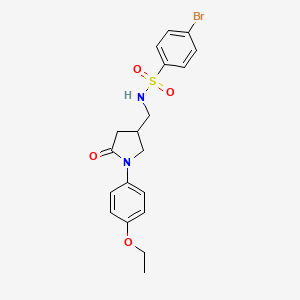
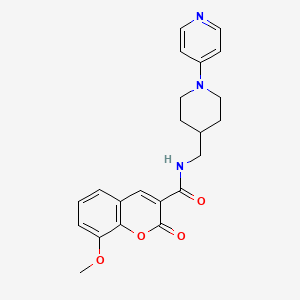
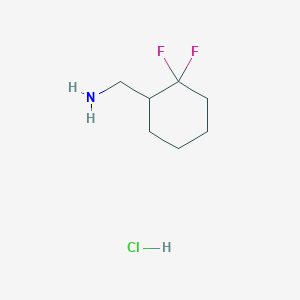

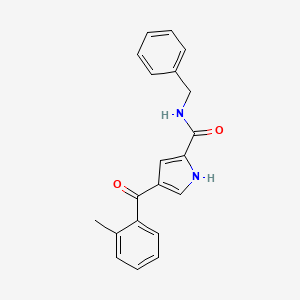
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)
![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

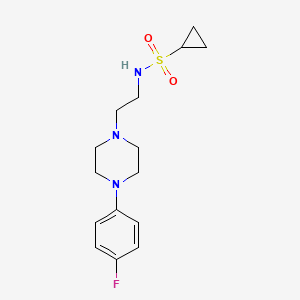
![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)